molecular formula C5H4BrMgN B3116763 2-Pyridylmagnesium bromide CAS No. 21970-13-8

2-Pyridylmagnesium bromide

Cat. No. B3116763
CAS RN: 21970-13-8
M. Wt: 182.3 g/mol
InChI Key: AJECZOAMLZFBIN-UHFFFAOYSA-M
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Description

2-Pyridylmagnesium bromide is an organomagnesium compound that contains a nitrogen atom . It is used as a reagent for the synthesis of various compounds .


Synthesis Analysis

2-Pyridylmagnesium bromide can be synthesized by treating 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C, followed by the addition of aryl- and alkylmagnesium halides as well as magnesium thiolates . This process produces 3,4-pyridynes during heating to 75°C .


Molecular Structure Analysis

The molecular formula of 2-Pyridylmagnesium bromide is C5H4BrMgN . Its InChI code is 1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

The reaction of 2-Pyridylmagnesium bromide involves the formation of 3,4-pyridynes, which are highly reactive intermediates . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Pyridylmagnesium bromide is 182.3 g/mol . It is typically stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of Pyridine Derivatives

2-Pyridylmagnesium bromide is used in the synthesis of various pyridine derivatives. For example, 2-bromopyridine reacts with magnesium, forming pyridylmagnesium bromide, which is then reacted with acetophenone, benzophenone, or ethyl benzoate to form phenylmethyl-(2-pyridyl)-carbinol, diphenyl-(2-pyridyl)-carbinol, or phenyl-bis-(2-pyridyl)-carbinol, respectively (Proost & Wibaut, 1940).

Synthesis of Pyridine-N-Oxide Derivatives

2-Pyridylmagnesium bromide is also involved in the synthesis of pyridine-N-oxide derivatives. For instance, 2-methoxyphenylmagnesium bromide reacted with 2-nitropyridine-N-oxide and demethylated to yield 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation (Antkowiak & Gessner, 1984).

Synthesis of Pyridyltellurium and Pyridylselenium Compounds

2-Pyridylmagnesium bromide is used in the synthesis of pyridyltellurium and pyridylselenium compounds. One-pot syntheses of these compounds involve selective bromine-magnesium exchange with isopropylmagnesium chloride, yielding various pyridyltelluromagnesium chlorides, and subsequently, dipyridyl ditellurides or selenides upon treatment with alkyl halides (Bhasin, Arora, Klapötke, & Crawford, 2004).

Preparation of Functionalized Pyridines

Functionalized pyridines are prepared using 2-pyridylmagnesium bromide. Bromopyridines are converted to corresponding pyridylmagnesium chlorides at room temperature by treatment with isopropylmagnesium chloride, and these Grignard reagents are then quenched by various electrophiles (Trécourt, Breton, Bonnet, Mongin, Marsais, & Quéguiner, 1999).

Synthesis of Indolizines and Pyrrolo[2,1‐b]azoles

2-Pyridylmagnesium bromide is instrumental in the synthesis of indolizines and pyrrolo[2,1-b]azoles. This is achieved by using tris(alkylthio)cyclopropenyl cations as a three-carbon building block in a reaction with 2-lithiated azoles (Kojima, Yamamoto, Kinoshita, & Inoue, 1992).

Synthesis of 2-(Aroyl) Pyridines

2-Pyridylmagnesium chlorides, derived from 2-pyridylmagnesium bromide, react with N,N-dialkyl arylamides to afford 2-(aroyl) pyridines. This process demonstrates high yields, purity, and preferential reactivity over carbonitrile counterparts (Rao, Swamy, Kumar, & Reddy, 2009).

Safety And Hazards

2-Pyridylmagnesium bromide is classified as a dangerous substance. It is highly flammable and may cause severe skin burns, eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .

Future Directions

2-Pyridylmagnesium bromide is a commonly used reagent in organic synthesis due to its remarkable properties. It is expected to continue to be used in the synthesis of various compounds, including nitro compounds and heterocycles .

properties

IUPAC Name

magnesium;2H-pyridin-2-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJECZOAMLZFBIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=N[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrMgN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
2-Pyridylmagnesium bromide
Reactant of Route 4
2-Pyridylmagnesium bromide
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2-Pyridylmagnesium bromide
Reactant of Route 6
2-Pyridylmagnesium bromide

Citations

For This Compound
103
Citations
H Gilman, WA Gregory, SM Spatz - The Journal of Organic …, 1951 - ACS Publications
… In a third experiment in which the 2-pyridylmagnesium bromide wras added to the diphenyl… and 2-pyridylmagnesium bromide, a 77% recovery ofthe triphenyllead iodide was effected. …
Number of citations: 36 pubs.acs.org
H Kojima, Y Kinoshita, N Matsumura… - Journal of heterocyclic …, 1991 - Wiley Online Library
The reaction of tris(isopropylthio)‐ and tris(tert‐butylthio)cyclopropenylium perchlorates 1a and 1b with 2‐pyridylmagnesium bromide in dry tetrahydrofuran at room temperature gave 1,2…
Number of citations: 19 onlinelibrary.wiley.com
H Kojima, K Yamamoto, Y Kinoshita… - Journal of heterocyclic …, 1992 - Wiley Online Library
… [2,l-è]azoles 7a-e from 2-pyridylmagnesium bromide and 2-lithiated azoles 6a-e, respectively, using … The reaction of the cyclopropenyl cations 1 and 2 with 2-pyridylmagnesium bromide, …
Number of citations: 19 onlinelibrary.wiley.com
S Oae, T Kawai, N Furukawa - … and sulfur and the related elements, 1987 - Taylor & Francis
… involve initial ligand exchange to form 2pyridylmagnesium bromide, which in the subsequent … Indeed, 2-pyridylmagnesium bromide, though not isolated, can be trapped in the presence …
Number of citations: 46 www.tandfonline.com
AP De Jonge, HJD Hertog… - Recueil des Travaux …, 1951 - Wiley Online Library
… reaction can be applied to 2-bromopyridine, if ethyl bromide is added as an auxiliary reagent 3), several syntheses have been carried out in which the 2-pyridylmagnesium bromide …
Number of citations: 13 onlinelibrary.wiley.com
C Pérez-Balado, A Willemsens… - … process research & …, 2007 - ACS Publications
… of the 2-pyridylmagnesium bromide was explored. 2-Pyridylmagnesium bromide was easily … Unfortunately, the addition of ZnBr 2 to a THF solution of 2-pyridylmagnesium bromide gave …
Number of citations: 41 pubs.acs.org
WR McWhinnie, RC Poller, M Thevarasa - Journal of Organometallic …, 1968 - Elsevier
… In the course of experiments to prepare compounds containing 2-pyridyhin groups it was found that 2-pyridylmagnesium bromide (prepared by the entrainment method with ethyl …
Number of citations: 12 www.sciencedirect.com
JP Wibaut, H Bloemendal - Recueil des Travaux Chimiques …, 1958 - Wiley Online Library
… The synthesis of 2-allylpyridine and 2,6diallylpyridine by the reaction of ally1 bromide with 2-pyridylmagnesium bromide and pyridenyl-2,6-bismagnesium bromide. respectively, is …
Number of citations: 11 onlinelibrary.wiley.com
JP Wibaut, AP De Jonge… - Recueil des Travaux …, 1951 - Wiley Online Library
… they state that the reaction takes places less satifactorily than when 2-pyridylmagnesium bromide (prepared according to the method of Overhoff and Proosf 8 ) ) is used instead of 2-…
Number of citations: 106 onlinelibrary.wiley.com
DI Davies, JN Done, DH Hey - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
… is also very likely to be catalysed by cobalt (11) chloride,9 undoubtedly compete with the nucleophilic substitution reaction, and lead to the formation of 2-pyridylmagnesium bromide, …
Number of citations: 6 pubs.rsc.org

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